2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
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Overview
Description
2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime is a complex organic compound that features a pyridine ring, a thiazole ring, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime typically involves the reaction of 2-pyridinecarbaldehyde with O-[(2-chloro-1,3-thiazol-5-yl)methyl]hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form covalent bonds with active site residues, inhibiting enzyme activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-pyridinecarbaldehyde oxime
- 2-chloro-1,3-thiazole
- 2-pyridinecarbaldehyde thiosemicarbazone
Uniqueness
2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime is unique due to the presence of both a pyridine and a thiazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-pyridin-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-10-13-6-9(16-10)7-15-14-5-8-3-1-2-4-12-8/h1-6H,7H2/b14-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJWNBMUILTLHA-LHHJGKSTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NOCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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